5-Oxo-3-phenyl-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
5-Oxo-3-phenyl-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound featuring a thieno[3,2-b]pyridine core This compound is notable for its unique structural characteristics, which include a phenyl group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-3-phenyl-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the phenyl and trimethoxyphenyl groups through various substitution reactions. Key reagents often include phenylhydrazine, trimethoxybenzaldehyde, and suitable catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-3-phenyl-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 5-Oxo-3-phenyl-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is studied for its potential biological activity. Compounds with similar structures have shown promise as inhibitors of various enzymes and receptors, making them candidates for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-3-phenyl-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid: Lacks the trimethoxyphenyl group, which may affect its reactivity and biological activity.
3-Phenyl-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid: Similar structure but without the oxo group, potentially altering its chemical properties.
Uniqueness
The presence of both the phenyl and trimethoxyphenyl groups in 5-Oxo-3-phenyl-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid makes it unique compared to other similar compounds
Properties
Molecular Formula |
C23H21NO6S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
5-oxo-3-phenyl-7-(2,3,4-trimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C23H21NO6S/c1-28-15-10-9-13(19(29-2)20(15)30-3)14-11-16(25)24-18-17(12-7-5-4-6-8-12)22(23(26)27)31-21(14)18/h4-10,14H,11H2,1-3H3,(H,24,25)(H,26,27) |
InChI Key |
JUCDDPPCDXRCRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O)OC)OC |
Origin of Product |
United States |
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